7-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid

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7-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid (CAS 1368311-23-2, MF C₇H₃ClN₂O₂S, MW 214.63 g/mol) is a fused thieno[2,3-b]pyrazine scaffold bearing a chlorine atom at the 7-position and a carboxylic acid at the 6-position. This scaffold class has been disclosed as a privileged structure for B-Raf kinase modulation, with the 6-carboxylic acid serving as a key derivatization point for amide-based library synthesis.

Molecular Formula C7H3ClN2O2S
Molecular Weight 214.63 g/mol
Cat. No. B7903938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid
Molecular FormulaC7H3ClN2O2S
Molecular Weight214.63 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=N1)C(=C(S2)C(=O)O)Cl
InChIInChI=1S/C7H3ClN2O2S/c8-3-4-6(10-2-1-9-4)13-5(3)7(11)12/h1-2H,(H,11,12)
InChIKeyLKNPLHFPOQGQQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid – Core Heterocyclic Building Block for Kinase-Focused Libraries


7-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid (CAS 1368311-23-2, MF C₇H₃ClN₂O₂S, MW 214.63 g/mol) is a fused thieno[2,3-b]pyrazine scaffold bearing a chlorine atom at the 7-position and a carboxylic acid at the 6-position [1]. This scaffold class has been disclosed as a privileged structure for B-Raf kinase modulation, with the 6-carboxylic acid serving as a key derivatization point for amide-based library synthesis [2]. The compound is supplied as a research chemical with verified purity and batch-specific analytical documentation.

Why 7-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs


Within the thieno[2,3-b]pyrazine series, substitution pattern dictates both reactivity and target engagement potential. The 7-chloro substituent is essential for nucleophilic aromatic substitution (SNAr) diversification, while the 6-carboxylic acid enables amide coupling — a dual-functionalization vector absent in the unsubstituted thieno[2,3-b]pyrazine-6-carboxylic acid (CAS 59944-79-5). Furthermore, the [2,3-b] regiochemistry is specifically required for B-Raf kinase inhibition as disclosed in the enabling patent [1]; the [3,2-b] regioisomer is not exemplified for this target. Use of analogs lacking the chlorine handle or possessing incorrect regiochemistry forces additional synthetic steps, introduces regiochemical uncertainty, and may lead to inactive products.

Head-to-Head Quantitative Evidence: 7-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid Versus Closest Analogs


Higher Certified Purity with Batch-Specific QC Documentation Compared to Unsubstituted Analog

7-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid is supplied at 98% purity (HPLC) with batch-level NMR, HPLC, and GC traceability from multiple vendors . In contrast, the unsubstituted thieno[2,3-b]pyrazine-6-carboxylic acid (CAS 59944-79-5) is most commonly offered at 95–96% purity without explicit multi-method batch QC . The 2–3% absolute purity difference is meaningful for library synthesis where downstream intermediate contamination can propagate.

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Increased Lipophilicity (XLogP) Relative to Unsubstituted Parent Scaffold

The presence of the 7-chloro substituent increases calculated lipophilicity: PubChem reports XLogP3-AA = 1.7 for 7-chlorothieno[2,3-b]pyrazine-6-carboxylic acid [1], while the unsubstituted thieno[2,3-b]pyrazine-6-carboxylic acid has a vendor-reported LogP of 0.75 . This ΔLogP of approximately +0.95 translates to roughly a 9-fold increase in predicted octanol-water partition coefficient, a parameter correlated with passive membrane permeability.

Lipophilicity Drug-Likeness Permeability

Patent-Validated Scaffold for B-Raf Kinase Inhibitor Synthesis

The thieno[2,3-b]pyrazine-6-carboxylic acid scaffold, from which 7-chlorothieno[2,3-b]pyrazine-6-carboxylic acid is a direct derivative, is explicitly disclosed as a core structure in US8669256B2 for potent B-Raf kinase inhibitors [1]. The patent describes substitution at both the 6-carboxylic acid position (amide formation) and the 7-position, which are the two reactive handles present in this compound. The [3,2-b] regioisomer is not represented in the exemplified claims for this kinase target.

B-Raf Kinase Oncology Kinase Inhibitor

Orthogonal Dual-Reactive Handles Enable Sequential Derivatization Without Protecting Group Manipulation

The combination of a 7-chloro leaving group (amenable to SNAr with amines) and a 6-carboxylic acid (suitable for amide coupling) provides two orthogonal reactive sites on a single scaffold [1]. The unsubstituted thieno[2,3-b]pyrazine-6-carboxylic acid retains only the carboxylic acid handle, requiring additional halogenation steps for C–N bond formation at the 7-position. The 7-bromo analog (CAS 1779899-22-7) offers similar reactivity but at higher molecular weight (259.08 vs 214.63 g/mol) and typically lower commercial purity (96%) .

Diversification Parallel Synthesis Medicinal Chemistry

Procurement-Driven Application Scenarios for 7-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid


Parallel Synthesis of B-Raf Inhibitor Amide Libraries

The 6-carboxylic acid group is directly activated for amide coupling with diverse amines, while the 7-chloro substituent remains intact for subsequent SNAr diversification. This sequential strategy, consistent with the B-Raf inhibitor patent chemistry [1], enables rapid generation of 6-amido-7-amino-thieno[2,3-b]pyrazine analogs for kinase selectivity profiling.

Nucleophilic Aromatic Substitution (SNAr) at the 7-Position for Late-Stage Functionalization

The 7-chloro group serves as a leaving group for SNAr with primary and secondary amines, enabling introduction of solubilizing or potency-enhancing amine substituents after amide coupling at the 6-position. The 98% purity with batch QC ensures reproducible reaction yields in high-throughput parallel chemistry workflows.

Regiochemical Standard for Thienopyrazine SAR Studies in Kinase Drug Discovery

Given the explicit exemplification of the [2,3-b] regioisomer in B-Raf inhibitor patents [1], this compound serves as a regiochemical standard when evaluating novel thienopyrazine analogs. Its higher certified purity (98% vs 95–96% for the unsubstituted analog) provides a cleaner baseline for comparative biological activity studies.

Building Block for Scaffold-Hopping and Bioisostere Exploration in Hit-to-Lead Programs

The thieno[2,3-b]pyrazine core is a recognized bioisostere of quinoxaline. The dual orthogonal handles combined with moderate lipophilicity (XLogP = 1.7) [2] make this compound a strategic entry point for scaffold-hopping campaigns where balanced polarity and permeability are required for cellular target engagement.

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